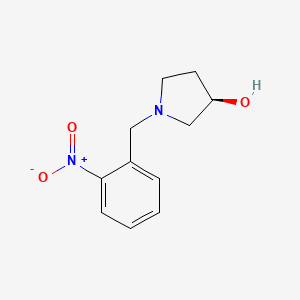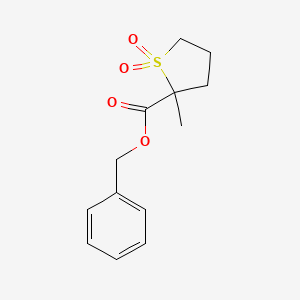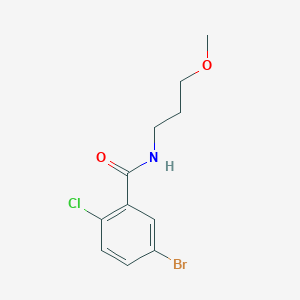
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide is a benzamide derivative with a molecular formula of C11H13BrClNO2 and a molecular weight of 306.58 g/mol . This compound is known for its unique chemical properties and has been utilized in various scientific research fields.
Métodos De Preparación
The synthesis of 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide can be compared with other benzamide derivatives, such as:
4-methoxybenzyl 5-bromo-2-chlorobenzamide: Similar in structure but with a different substituent on the benzene ring.
5-bromo-2-chloro-N-methylbenzamide: Differing by the presence of a methyl group instead of the 3-methoxypropyl group.
5-bromo-2-chloro-3-methylpyridine: A pyridine derivative with similar halogen substitutions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H13BrClNO2 |
|---|---|
Peso molecular |
306.58 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H13BrClNO2/c1-16-6-2-5-14-11(15)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
Clave InChI |
ZUZHEWSGAOMWRQ-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(=O)C1=C(C=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



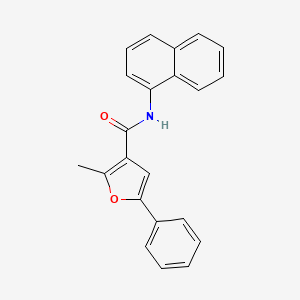
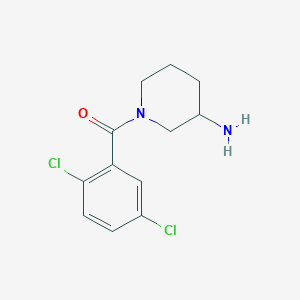
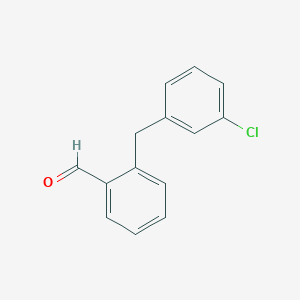
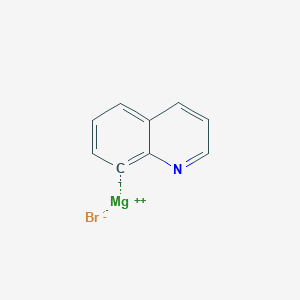
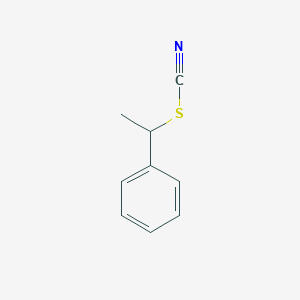
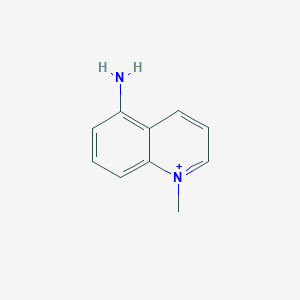
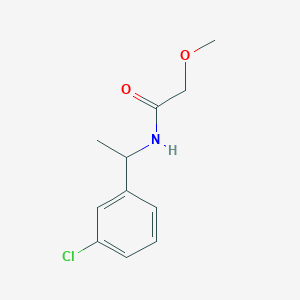
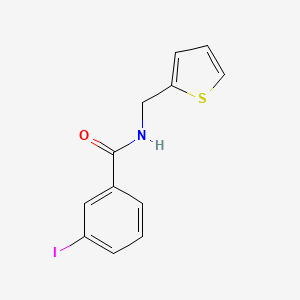
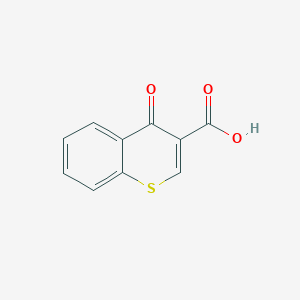

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
